molecular formula C18H18Cl3N3O B4779093 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide

Cat. No. B4779093
M. Wt: 398.7 g/mol
InChI Key: BWKCKJLPXFRBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-741,626 is a potent and selective antagonist of the dopamine D1 receptor, which is a member of the G protein-coupled receptor family. This receptor plays a crucial role in the regulation of various physiological functions, including motor control, cognitive processes, and reward mechanisms. The use of L-741,626 in scientific research has provided valuable insights into the role of dopamine D1 receptors in these processes.

Mechanism of Action

L-741,626 acts as a selective antagonist of the dopamine D1 receptor, which is a member of the G protein-coupled receptor family. By binding to this receptor, L-741,626 blocks the activity of dopamine, a neurotransmitter that plays a crucial role in the regulation of various physiological functions. This blockade of dopamine activity leads to a reduction in the effects of dopamine on the brain and body.
Biochemical and physiological effects:
The use of L-741,626 in scientific research has provided valuable insights into the biochemical and physiological effects of dopamine D1 receptor antagonism. For example, studies have shown that dopamine D1 receptor antagonism can lead to a reduction in the release of acetylcholine, a neurotransmitter that is involved in cognitive processes. It has also been shown to reduce the release of glutamate, a neurotransmitter that is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using L-741,626 in scientific research is its selectivity for the dopamine D1 receptor. This selectivity allows researchers to study the effects of dopamine D1 receptor antagonism without affecting other receptors. However, one of the limitations of using L-741,626 is its relatively short half-life, which can make it difficult to study the long-term effects of dopamine D1 receptor antagonism.

Future Directions

There are several future directions for research involving L-741,626. One area of research is the study of the role of dopamine D1 receptors in drug addiction and withdrawal. Another area of research is the study of the effects of dopamine D1 receptor antagonism on cognitive processes and learning. Additionally, the development of new compounds that are more selective and have a longer half-life than L-741,626 could lead to new insights into the role of dopamine D1 receptors in various physiological processes.
In conclusion, L-741,626 is a potent and selective antagonist of the dopamine D1 receptor that has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological processes. Its selectivity for the dopamine D1 receptor allows researchers to study the effects of dopamine D1 receptor antagonism without affecting other receptors. The use of L-741,626 in scientific research has provided valuable insights into the role of dopamine D1 receptors in motor control, cognitive processes, and reward mechanisms. Further research involving L-741,626 could lead to new insights into the role of dopamine D1 receptors in various physiological processes.

Scientific Research Applications

L-741,626 has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological processes. For example, it has been used to investigate the role of dopamine D1 receptors in motor control, cognitive processes, and reward mechanisms. It has also been used to study the effects of dopamine D1 receptor antagonism on drug addiction and withdrawal.

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl3N3O/c19-13-3-1-4-14(11-13)24-9-7-23(8-10-24)12-17(25)22-18-15(20)5-2-6-16(18)21/h1-6,11H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKCKJLPXFRBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,6-dichlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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